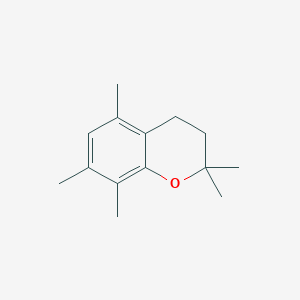







|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([CH3:14])[C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[O:3]1.[Cl:16][S:17](O)(=[O:19])=[O:18]>ClC(Cl)Cl>[S:17]([Cl:16])([C:7]1[C:6]([CH3:13])=[C:5]([CH3:14])[C:4]2[O:3][C:2]([CH3:15])([CH3:1])[CH2:11][CH2:10][C:9]=2[C:8]=1[CH3:12])(=[O:19])=[O:18]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C(=CC(=C2CC1)C)C)C)C
|
|
Name
|
|
|
Quantity
|
176.85 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
solvent
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 15 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
for a further hour without cooling
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated off
|
|
Type
|
WASH
|
|
Details
|
This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with more solvent
|
|
Type
|
EXTRACTION
|
|
Details
|
The original organic layer and the organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
|
Type
|
STIRRING
|
|
Details
|
stirred with activated charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
|
Type
|
CUSTOM
|
|
Details
|
Most of the trichloromethane was removed in vacuuo
|
|
Type
|
ADDITION
|
|
Details
|
petroleum ether (40°/60° C.) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the remainder of the trichloromethane was removed in vacuuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
This crude product was dissolved in more petroleum ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=C(C)C=2CCC(C)(C)OC2C(C)=C1C)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.96 g | |
| YIELD: PERCENTYIELD | 39.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |